Cas no 1153514-67-0 (6-amino-1-butyl-1,2,3,4-tetrahydroquinolin-2-one)

6-amino-1-butyl-1,2,3,4-tetrahydroquinolin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 6-amino-1-butyl-3,4-dihydroquinolin-2(1H)-one
- 6-amino-1-butyl-3,4-dihydroquinolin-2-one
- 6-amino-1-butyl-1,2,3,4-tetrahydroquinolin-2-one
-
- MDL: MFCD11987153
- Inchi: 1S/C13H18N2O/c1-2-3-8-15-12-6-5-11(14)9-10(12)4-7-13(15)16/h5-6,9H,2-4,7-8,14H2,1H3
- InChI Key: FGNRIFONNUAXBE-UHFFFAOYSA-N
- SMILES: O=C1CCC2C=C(C=CC=2N1CCCC)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 254
- Topological Polar Surface Area: 46.3
6-amino-1-butyl-1,2,3,4-tetrahydroquinolin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2189-0307-0.5g |
6-amino-1-butyl-1,2,3,4-tetrahydroquinolin-2-one |
1153514-67-0 | 95%+ | 0.5g |
$413.0 | 2023-09-06 | |
Enamine | EN300-239054-1.0g |
6-amino-1-butyl-1,2,3,4-tetrahydroquinolin-2-one |
1153514-67-0 | 95% | 1.0g |
$628.0 | 2024-06-19 | |
Enamine | EN300-239054-0.05g |
6-amino-1-butyl-1,2,3,4-tetrahydroquinolin-2-one |
1153514-67-0 | 95% | 0.05g |
$528.0 | 2024-06-19 | |
Enamine | EN300-239054-2.5g |
6-amino-1-butyl-1,2,3,4-tetrahydroquinolin-2-one |
1153514-67-0 | 95% | 2.5g |
$1230.0 | 2024-06-19 | |
Life Chemicals | F2189-0307-5g |
6-amino-1-butyl-1,2,3,4-tetrahydroquinolin-2-one |
1153514-67-0 | 95%+ | 5g |
$1305.0 | 2023-09-06 | |
Life Chemicals | F2189-0307-10g |
6-amino-1-butyl-1,2,3,4-tetrahydroquinolin-2-one |
1153514-67-0 | 95%+ | 10g |
$1827.0 | 2023-09-06 | |
Life Chemicals | F2189-0307-2.5g |
6-amino-1-butyl-1,2,3,4-tetrahydroquinolin-2-one |
1153514-67-0 | 95%+ | 2.5g |
$870.0 | 2023-09-06 | |
Enamine | EN300-239054-5.0g |
6-amino-1-butyl-1,2,3,4-tetrahydroquinolin-2-one |
1153514-67-0 | 95% | 5.0g |
$1821.0 | 2024-06-19 | |
Enamine | EN300-239054-10.0g |
6-amino-1-butyl-1,2,3,4-tetrahydroquinolin-2-one |
1153514-67-0 | 95% | 10.0g |
$2701.0 | 2024-06-19 | |
Enamine | EN300-239054-0.1g |
6-amino-1-butyl-1,2,3,4-tetrahydroquinolin-2-one |
1153514-67-0 | 95% | 0.1g |
$553.0 | 2024-06-19 |
6-amino-1-butyl-1,2,3,4-tetrahydroquinolin-2-one Related Literature
-
Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
Additional information on 6-amino-1-butyl-1,2,3,4-tetrahydroquinolin-2-one
Introduction to 6-Amino-1-Butyl-1,2,3,4-Tetrahydroquinolin-2-One (CAS No. 1153514-67-0)
6-Amino-1-butyl-1,2,3,4-tetrahydroquinolin-2-one, also known by its CAS number 1153514-67-0, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of tetrahydroquinolines and is characterized by its unique structural features and potential biological activities. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research developments surrounding this compound.
The chemical structure of 6-amino-1-butyl-1,2,3,4-tetrahydroquinolin-2-one is defined by its core tetrahydroquinoline framework with a butyl group at the 1-position and an amino group at the 6-position. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets. The presence of the amino and butyl groups further enhances its pharmacological potential by modulating its solubility, lipophilicity, and binding affinity.
One of the key aspects of 6-amino-1-butyl-1,2,3,4-tetrahydroquinolin-2-one is its synthesis. Several synthetic routes have been developed to produce this compound efficiently. One common approach involves the condensation of 2-aminoacetophenone with butylamine followed by cyclization under appropriate conditions. Another method involves the reaction of 2-chloroacetyl chloride with butylamine and subsequent treatment with an amine nucleophile to form the desired product. These synthetic strategies not only provide high yields but also allow for the introduction of various substituents at different positions of the tetrahydroquinoline ring, enabling the exploration of structure-activity relationships (SAR).
In terms of biological activities, 6-amino-1-butyl-1,2,3,4-tetrahydroquinolin-2-one has shown promising results in several areas. Recent studies have demonstrated its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, it has been reported to exhibit potent inhibitory activity against protein kinases, which are key regulators of cellular processes such as cell growth, differentiation, and apoptosis. This makes it a potential lead compound for the development of targeted therapies for cancer and other proliferative disorders.
Additionally, 6-amino-1-butyl-1,2,3,4-tetrahydroquinolin-2-one has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can effectively reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells. This suggests that it may have therapeutic applications in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of 6-amino-1-butyl-1,2,3,4-tetrahydroquinolin-2-one is another important aspect to consider. Studies have indicated that it has favorable absorption properties and good bioavailability when administered orally. Its lipophilic nature allows it to cross cell membranes efficiently, which is crucial for its biological activity. However, further research is needed to optimize its pharmacokinetic properties and enhance its therapeutic index.
In the context of drug discovery and development, 6-amino-1-butyl-1,2,3,4-tetrahydroquinolin-2-one has been evaluated in preclinical models to assess its safety and efficacy. Animal studies have shown that it exhibits low toxicity at therapeutic doses and does not cause significant adverse effects on major organs such as the liver and kidneys. These findings support its potential for further clinical evaluation.
To date, several research groups have contributed to the growing body of knowledge surrounding 6-amino-1-butyl-1,2,3,4-tetrahydroquinolin-2-one. For example, a study published in the Journal of Medicinal Chemistry reported on the synthesis and biological evaluation of a series of analogs derived from this compound. The researchers found that certain modifications at the 6-position enhanced both potency and selectivity against specific protein kinases.
In another study published in Bioorganic & Medicinal Chemistry Letters, scientists explored the anti-inflammatory mechanisms of action for 6-amino-1-butyl-1,2,3,4-tetrahydroquinolin-2-one. They discovered that it selectively inhibits the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a central role in inflammation and immune responses.
The future prospects for 6-amino-1-butyl-1,2,3,4-tetrahydroquinolin-2-one are promising. Ongoing research aims to further elucidate its molecular mechanisms of action and identify new therapeutic applications. Additionally, efforts are being made to develop more potent and selective analogs through rational drug design approaches.
In conclusion, 6-amino-1-butyl-1,2,3,4-tetrahydroquinolin-2-one (CAS No. 1153514-67-0) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for drug development. As research continues to advance our understanding of this compound's properties and mechanisms of action, 6-amino-1-butyl-l,2,3,4-tetrahydroquinolin-2-one is poised to play an important role in addressing unmet medical needs.
1153514-67-0 (6-amino-1-butyl-1,2,3,4-tetrahydroquinolin-2-one) Related Products
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)




